molecular formula C13H9BrF3NO3 B1532904 Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1065094-22-5

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1532904
CAS No.: 1065094-22-5
M. Wt: 364.11 g/mol
InChI Key: DHOCGWBQJMRUPY-UHFFFAOYSA-N
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Description

“Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the CAS Number: 1072944-81-0 . It has a molecular weight of 380.12 . The IUPAC name for this compound is ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate .

Scientific Research Applications

Chemical Synthesis and Product Formation

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is involved in various chemical synthesis processes. For instance, its reaction with bromine in aqueous acetic acid solution produces not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate but also an admixture of its 9-bromo-substituted isomer (Ukrainets et al., 2013). This process highlights the compound's role in the generation of novel chemical structures.

Synthesis and Diuretic Activity

In another study, the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, a structurally related compound, reacts with bromine in anhydrous acetic acid, producing a mixture of 9-bromo-substituted products. These products exhibit significantly increased diuretic activity compared to their non-brominated analogs (Ukrainets, Golik & Chernenok, 2013).

Pharmaceutical Intermediate Synthesis

A related compound, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrates the potential of these types of compounds as intermediates in pharmaceutical synthesis. It was produced using a visible-light-induced radical bromination method, yielding a significant improvement in product yield compared to previous methods. This compound serves as an intermediate for the synthesis of more complex chemical entities (Li, 2015).

Properties

IUPAC Name

ethyl 8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOCGWBQJMRUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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